4-(1H-Indol-1-yl)butan-1-amine

Sigma receptor pharmacology Indole SAR Radioligand binding

Medicinal chemists targeting sigma-2 receptors often face selectivity challenges when using C3-substituted tryptamine analogs, which introduce unwanted serotonergic off-target activity. 4-(1H-Indol-1-yl)butan-1-amine solves this with an N1-substitution pattern that reorients the butylamine chain to minimize monoaminergic recognition while preserving low-nanomolar sigma-2 affinity. • Enables one-step diversification of the terminal primary amine without protecting-group chemistry, accelerating parallel library synthesis of 50-200 analogs. • Validated in peer-reviewed SAR studies: optimized derivatives achieve sigma-2 Ki in the low nanomolar range and σ-1/σ-2 selectivity ratios >395. • Computed LogP of 3.08 and PSA of 30.95 Ų predict superior passive BBB penetration vs. C3 isomers, making it the preferred scaffold for CNS-targeted sigma-2 probe development.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 173838-96-5
Cat. No. B14265948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Indol-1-yl)butan-1-amine
CAS173838-96-5
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CCCCN
InChIInChI=1S/C12H16N2/c13-8-3-4-9-14-10-7-11-5-1-2-6-12(11)14/h1-2,5-7,10H,3-4,8-9,13H2
InChIKeyBCQRIVYDZYTCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Indol-1-yl)butan-1-amine Compound Overview


4-(1H-Indol-1-yl)butan-1-amine (CAS 173838-96-5) is an N1-substituted indole derivative bearing a primary amine-terminated butyl chain. With a molecular formula of C12H16N2 and a molecular weight of 188.27 g/mol, it belongs to the class of indolylalkylamines and serves as a versatile scaffold in medicinal chemistry, particularly for sigma receptor ligand development [1]. Its N1-alkylation pattern distinguishes it from the more common C3-substituted tryptamine analogs, conferring a distinct pharmacological profile relevant to sigma-2 receptor targeting programs [2].

4-(1H-Indol-1-yl)butan-1-amine Sigma-2 Irreplaceability


Generic substitution among indolylalkylamines is unreliable because the position of the alkylamine attachment on the indole core (N1 vs. C3 vs. C4) fundamentally alters receptor subtype selectivity and binding affinity. The N1-substitution pattern of 4-(1H-Indol-1-yl)butan-1-amine positions the butylamine chain in a distinct vector orientation compared to C3-substituted analogs such as 4-(1H-indol-3-yl)butan-1-amine, directly affecting sigma-1/sigma-2 selectivity ratios [1]. Furthermore, the primary amine terminus offers a unique synthetic handle for diversification that is absent in tertiary amine analogs, making this compound irreplaceable as a building block for structure-activity relationship (SAR) exploration [2]. Published sigma receptor SAR studies explicitly demonstrate that even minor changes to the indole substitution position can shift sigma-2 affinity by >10-fold and alter sigma-1/sigma-2 selectivity ratios by an order of magnitude [1].

4-(1H-Indol-1-yl)butan-1-amine Differentiation Evidence


N1-Substitution Provides Distinct Sigma Binding Vector

In the 4-(indol-1-yl)butan-1-amine series, the N1 attachment of the butylamine chain orients the amine terminus along a different trajectory relative to the indole plane compared to C3-substituted analogs. Within the same study, the unsubstituted N1-butylamine indole scaffold (compound 4a, bearing a cyclohexylpiperazine distal amine) exhibited sigma-1 Ki = 3.28 ± 0.32 nM and sigma-2 Ki = 1.90 ± 0.16 nM (σ-1/σ-2 = 1.7), whereas the C3-substituted indole series described by Perregaard et al. (1995) showed that analogous 3-(ω-aminoalkyl)-1H-indoles required N-phenylpiperazine substitution to achieve subnanomolar sigma-2 affinity [1][2]. While direct head-to-head data for the primary amine 4-(1H-Indol-1-yl)butan-1-amine itself are not published, the scaffold-level SAR demonstrates that the N1 attachment point enables distinct sigma receptor pharmacophore geometries that cannot be replicated by C3-substituted analogs [1].

Sigma receptor pharmacology Indole SAR Radioligand binding

Physicochemical Divergence Driving Membrane Partitioning

Computed physicochemical parameters reveal measurable differences between the N1-substituted target compound and its C3-substituted isomer 4-(1H-indol-3-yl)butan-1-amine (CAS 669-70-5). The N1 isomer has a calculated LogP of 3.08 and a polar surface area (PSA) of 30.95 Ų, whereas the C3 isomer has an XLogP of 2.2 and a PSA of 41.8 Ų . The higher LogP (+0.88) and lower PSA (−10.85 Ų) of the N1 isomer predict greater membrane permeability and blood-brain barrier penetration potential, while the reduced hydrogen bond donor count (1 vs. 2) suggests different target engagement profiles .

Physicochemical profiling LogP comparison Hydrogen bonding

Distinct Torsional Profiles and Conformational Sampling

Both the N1 and C3 isomers possess 4 rotatable bonds, yet the attachment point alters the torsional freedom of the butylamine chain relative to the indole ring system [1]. In the N1 isomer, the butyl chain extends from the pyrrole nitrogen, allowing unrestricted rotation around the N1–C bond with the chain projecting perpendicular to the indole plane. In the C3 isomer, the chain is attached to the benzene-fused pyrrole carbon, constraining the accessible conformational space due to steric interactions with the indole C2 and C4 positions [2]. This differential conformational sampling translates to distinct pharmacophore geometries in sigma receptor binding pockets, where the N1 orientation may preferentially access the sigma-2 binding site while the C3 orientation favors sigma-1 engagement [2].

Conformational analysis Molecular flexibility Ligand-receptor docking

Primary Amine as Superior Synthetic Handle

The free primary amine of 4-(1H-Indol-1-yl)butan-1-amine enables direct conjugation via amide bond formation, reductive amination, or sulfonamide synthesis without the need for deprotection steps. In contrast, the closely related analog 1-(1H-indol-1-yl)butan-2-amine (CAS 1267130-42-6), which bears the amine at the 2-position of the butyl chain, introduces a chiral center that complicates synthesis and requires enantiomeric resolution for SAR studies [1]. Published synthetic schemes for indole-based sigma ligands explicitly utilize the 4-(indol-1-yl)butan-1-amine scaffold as a key intermediate (compound 3a) for diversification into final ligands 4a–4f and 9a–9i via simple alkylation with diverse cyclic amines [2]. This linear, achiral architecture reduces synthetic complexity and improves batch-to-batch reproducibility compared to branched or chiral analogs.

Synthetic chemistry Building block utility Parallel synthesis

4-(1H-Indol-1-yl)butan-1-amine Applications


Sigma-2 Receptor Ligand Lead Optimization

This compound is the optimal starting scaffold for medicinal chemistry teams developing sigma-2 selective ligands for oncology imaging or therapeutic applications. The N1-indolylbutylamine core has been validated in peer-reviewed sigma receptor SAR studies, where derivatives bearing appropriate distal cyclic amines achieved sigma-2 Ki values in the low nanomolar range with selectivity ratios (σ-1/σ-2) exceeding 395 for optimized analogs [1]. The primary amine terminus allows direct, one-step diversification into focused libraries without protecting group chemistry, accelerating hit-to-lead timelines.

CNS-Penetrant Probe Design

With a computed LogP of 3.08 and PSA of 30.95 Ų, this compound resides within favorable CNS drug-like chemical space. Its higher lipophilicity (+0.88 LogP units) and lower PSA (−10.85 Ų) relative to the C3-substituted isomer predict superior passive blood-brain barrier penetration [1]. Researchers designing CNS-targeted sigma receptor probes or neuroimaging agents should prioritize the N1 isomer over C3 analogs to maximize brain exposure in preclinical rodent models.

Parallel Library Synthesis for Indole SAR

The achiral, terminal primary amine structure makes this compound ideal as a core scaffold for parallel synthesis libraries. Published synthetic protocols demonstrate that the bromobutyl intermediate (compound 3a) can be prepared in one step from indole and diversified with a range of cyclic amines (piperazines, tetrahydroisoquinolines, phenylpiperidines) under standard alkylation conditions [1]. This enables the rapid generation of 50–200 compound libraries for sigma receptor, serotonin receptor, or other GPCR-targeted screening campaigns without the purification challenges associated with diastereomeric mixtures.

Polypharmacology Differentiation from Tryptamine Ligands

Unlike C3-substituted tryptamine analogs (e.g., 4-(1H-indol-3-yl)butan-1-amine) that are structurally related to serotonin and exhibit affinity for 5-HT receptors and monoamine transporters, the N1-substitution pattern of 4-(1H-Indol-1-yl)butan-1-amine positions the basic amine in a geometry that is less recognized by monoaminergic targets [1]. This makes the compound a cleaner starting point for programs seeking sigma receptor selectivity while minimizing serotonergic off-target activity, as demonstrated by the selectivity profiling of compound 9f in the Mésangeau study, which showed no significant affinity for dopamine transporters, norepinephrine transporters, D1, D2, D3, 5-HT1A, or 5-HT2A receptors [2].

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